molecular formula C9H12N2O4S B1353392 (S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid CAS No. 162148-15-4

(S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid

Cat. No.: B1353392
CAS No.: 162148-15-4
M. Wt: 244.27 g/mol
InChI Key: UUTKICFRNVKFRG-PHDIDXHHSA-N
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Description

(S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid (CAS 162148-15-4) is a stereochemically defined dipeptide-like compound with a molecular formula of C9H12N2O4S and a molecular weight of 244.27 g/mol . This compound is scientifically recognized as Pidotimod Impurity D, a stereoisomer of the active pharmaceutical ingredient Pidotimod, which is an immunostimulant drug . Its primary research value lies in its role as a critical reference standard in pharmaceutical analysis for the quality control and regulatory compliance of Pidotimod. Researchers utilize this compound to develop and validate analytical methods, such as chiral chromatography, to identify, quantify, and control the impurity profile during Pidotimod drug substance and drug product manufacturing . The precise stereochemistry, with (R) configuration at the pyrrolidine ring and (S) configuration at the thiazolidine ring, is essential for its specific physicochemical properties, which differ from those of the active drug and other diastereomers . This makes it indispensable for studies investigating stereochemistry-stability relationships and for ensuring the safety and efficacy of the final pharmaceutical product. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(4S)-3-[(2R)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTKICFRNVKFRG-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)N2CSCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]1C(=O)N2CSC[C@@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Thiazolidine Ring

  • The thiazolidine ring is typically synthesized by the condensation of cysteine (or a cysteine derivative) with an aldehyde under acidic conditions. This cyclization forms the five-membered thiazolidine ring, which is a key structural feature of the target compound.
  • Reaction conditions often involve mild acidic media to facilitate ring closure without racemization or side reactions.

Formation of the Pyrrolidine Ring

  • The 5-oxopyrrolidine ring (a pyroglutamic acid derivative) is introduced via cyclization reactions involving L-pyroglutamic acid or its derivatives.
  • Protection strategies such as N-Boc (tert-butoxycarbonyl) protection are employed to control reactivity during subsequent coupling steps.
  • Temperature control is critical, often maintained between -10°C to 10°C to ensure high stereochemical purity and yield.

Coupling of Thiazolidine and Pyrrolidine Rings

  • The final coupling step involves forming a peptide bond between the carboxyl group of the thiazolidine-4-carboxylic acid and the amino group of the 5-oxopyrrolidine moiety.
  • Common peptide coupling reagents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), which promote efficient amide bond formation.
  • The reaction is typically carried out in organic solvents such as dichloromethane or dimethylformamide under controlled temperature and inert atmosphere to prevent side reactions.

Industrial Scale Synthesis

  • Industrial production optimizes reaction parameters for yield and purity, employing automated synthesizers and high-throughput screening.
  • Purification methods include crystallization and chromatographic techniques to achieve high purity (>99%).
  • Solvent systems and reaction times are optimized to reduce impurities and maximize throughput.

Representative Preparation Procedure from Patent Literature

A patented method describes the following key steps:

Step Description Conditions Yield & Purity
1 Reaction of N-Boc-4-oxo-L-proline with cysteamine hydrochloride and formaldehyde aqueous solution to form a protected intermediate Temperature: -10 to 0°C; reaction time: 0.5–1 h drip, then 2 h insulation Yield: ~85–88%; Purity: >99% (HPLC)
2 Extraction with ethyl acetate, washing with aqueous NaCl, concentration Room temperature -
3 Crystallization from normal heptane at 0–5°C Cooling and incubation for 1 h Off-white solid isolated

This intermediate is then deprotected and coupled to form the final (S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid with high stereochemical integrity and purity.

Alternative Green and One-Pot Synthesis Approaches

  • Some research explores one-pot green synthesis methods where thiazolidine-4-carboxylic acid and L-pyroglutamic acid react in aqueous media without protection steps, simplifying the process and reducing solvent use.
  • These methods aim to improve sustainability and reduce environmental impact while maintaining acceptable yields and stereoselectivity.

Summary Table of Preparation Methods

Preparation Step Reagents/Starting Materials Conditions Notes
Thiazolidine ring formation Cysteine + aldehyde Acidic medium, mild temperature Cyclization to form thiazolidine ring
Pyrrolidine ring formation L-pyroglutamic acid derivatives N-Boc protection, temperature control (-10 to 10°C) Protects amine for selective coupling
Peptide coupling EDCI, HOBt, organic solvent (DCM, DMF) Room temperature, inert atmosphere Forms amide bond linking rings
Purification Crystallization, chromatography Cooling/heating cycles, solvent washes Achieves >99% purity

Research Findings on Reaction Optimization

  • Temperature control during coupling and cyclization steps is critical to maintain stereochemical purity and minimize side products.
  • Use of coupling reagents like EDCI/HOBt enhances yield and reduces racemization compared to older methods.
  • Extraction and washing steps with aqueous NaCl solutions improve removal of impurities.
  • Crystallization from heptane or similar solvents provides high-quality solid product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amides, thioesters.

Scientific Research Applications

Chemistry

In chemistry, (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound can be used to study enzyme interactions and protein folding due to its peptide-like structure. It serves as a model compound in the study of thiazolidine and pyrrolidine-containing biomolecules.

Medicine

In medicine, (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid has potential applications in drug design and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

Industrially, this compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The pyrrolidine ring adds rigidity and specificity to the binding interactions, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Thiazolidine-4-Carboxylic Acid (T4C) Derivatives

Thiazolidine-4-carboxylic acid (T4C) , 2-methyl-T4C (MT4C) , and 2-ethyl-T4C (ET4C)
  • Structure : These compounds are condensation products of L-cysteine with aldehydes (formaldehyde, acetaldehyde, or propionaldehyde), forming a thiazolidine ring without the 5-oxopyrrolidine group .
  • Activity: In Entamoeba histolytica, they act as L-cysteine reservoirs, promoting growth and scavenging reactive oxygen species (ROS) . Unlike Pidotimod, they lack direct immunomodulatory effects but share antioxidative properties.
Compound Substituent Biological Role Key Difference from Pidotimod Reference
T4C -H Antioxidant, cysteine storage No pyroglutamyl moiety; protozoan-specific
MT4C -CH₃ Aldehyde scavenger, ROS reduction Methyl group instead of pyrrolidine
ET4C -CH₂CH₃ Similar to MT4C Ethyl group; no immune activation

(4S)-2-(4-Hydroxy-3-Methoxyphenyl)thiazolidine-4-Carboxylic Acid

  • Structure : Derived from cysteine and valine, this compound substitutes the thiazolidine ring with a 4-hydroxy-3-methoxyphenyl group .
  • Activity : Exhibits developmental toxicity in zebrafish (LC₅₀ = 0.804 mM at 96 h), contrasting sharply with Pidotimod’s safety profile .

Phenylthiohydantoin Derivative of Thiazolidine-4-Carboxylic Acid

  • Structure : Features a phenylthiohydantoin group attached to the thiazolidine ring .
  • Activity : Used in analytical chemistry for protein sequencing, lacking therapeutic relevance .

Fmoc-L-Thz(Dmp)-OH

  • Structure : Contains a 2,4-dimethoxyphenyl (Dmp) group and a fluorenylmethoxycarbonyl (Fmoc) protecting group .
  • Application: Employed in solid-phase peptide synthesis as a fluorogenic building block, diverging from Pidotimod’s immunomodulatory role .

Complex Thiazolidine Derivatives (Dioxopiperazine and Phenyl Groups)

  • Structure : Examples include (4S)-2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid .

Biological Activity

(S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid, identified by its CAS number 162148-15-4, is a compound that has garnered attention for its biological activities, particularly in the modulation of oxidative stress and enzyme activity. This article delves into the compound's biochemical properties, cellular effects, molecular mechanisms, and its potential therapeutic applications based on diverse research findings.

Structure and Composition

  • Molecular Formula : C₉H₁₂N₂O₄S
  • Molecular Weight : 244.27 g/mol
  • CAS Number : 162148-15-4

The compound features a thiazolidine ring, which is known for its role in various biological processes, particularly in antioxidant activity.

Enzyme Modulation

This compound has been shown to enhance the activity of catalase, an enzyme crucial for breaking down hydrogen peroxide into water and oxygen. This enhancement is significant in mitigating oxidative stress within cells. Studies indicate that the compound's interaction with catalase leads to structural changes that increase its enzymatic efficiency .

Cellular Effects

Research has demonstrated that this compound can attenuate oxidative stress across various cell types. For instance:

  • Cell Types Studied : A549 lung adenocarcinoma cells and normal human small airway epithelial cells (HSAEC-1 KT).
  • Mechanism : By increasing catalase activity, the compound protects cells from oxidative damage, thereby promoting cell survival under stressful conditions .

Dose-Dependent Effects

The biological effects of this compound have been observed to be dose-dependent:

  • Higher concentrations correlate with greater protective effects against oxidative stress.
  • In laboratory settings, varying dosages have shown significant differences in catalase activity enhancement .

Case Studies and Experimental Data

  • Oxidative Stress Mitigation : A study reported that treatment with the compound significantly reduced cell proliferation inhibition caused by high concentrations of vitamin C in A549 cells. This was evidenced by PARP cleavage status, indicating reduced apoptotic cell death due to oxidative stress .
  • Binding Affinity : The compound exhibits strong binding affinity to bovine serum albumin (BSA) and bovine liver catalase (BLC), with binding constants measured at Kb=2.09×105 M1K_b=2.09\times 10^5\text{ M}^{-1} for BSA and Kb=2.349×105 M1K_b=2.349\times 10^5\text{ M}^{-1} for BLC. These interactions are critical for its biological efficacy .

Summary of Key Studies

StudyFocusFindings
Rizvi et al. (2020)Catalase ActivityEnhanced catalase activity leading to reduced oxidative stress in A549 cells .
PMC9415606 (2022)Dose ResponseDose-dependent enhancement of catalase activity observed in vitro .
BenchChem (2024)Cellular ProtectionSignificant reduction in oxidative damage in treated cells.

Molecular Mechanisms

The molecular mechanism through which this compound operates involves:

  • Binding Interactions : The compound binds to catalase and BSA, inducing conformational changes that enhance enzymatic activity.
  • Subcellular Localization : Primarily localized in peroxisomes where catalase is abundant, facilitating its protective role against hydrogen peroxide accumulation .

Q & A

Q. Table 1: Key Reaction Parameters

ParameterDetails
SolventAcetic acid
CatalystSodium acetate
TemperatureReflux (~118°C)
Reaction Time2.5–3 hours
Yield OptimizationAdjust molar ratios and pH

Basic: How is the stereochemical configuration confirmed for this compound?

Answer:
The stereochemistry is verified using:

  • X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice parameters .
  • Vibrational Spectroscopy (IR/Raman) : Identifies chiral centers via characteristic absorption bands (e.g., C=O stretching at ~1700 cm⁻¹) .
  • NMR Spectroscopy :
    • ¹H-NMR : Coupling constants (e.g., JJ-values) differentiate axial/equatorial substituents.
    • ¹³C-NMR : Chemical shifts for carbonyl groups (~175–185 ppm) confirm regiochemistry .

Advanced: What are the challenges in maintaining thiazolidine ring stability during synthesis?

Answer:
The thiazolidine ring is sensitive to:

  • pH Variations : Hydrolysis occurs under strongly acidic/basic conditions, leading to ring-opening. Stabilize reactions at pH 5–7 .
  • Oxidative Stress : Thioether bonds (C-S) are prone to oxidation; use inert atmospheres (N₂/Ar) .
  • Temperature : Prolonged heating (>100°C) degrades the ring. Optimize reaction times and monitor via TLC/HPLC .

Q. Mitigation Strategies :

  • Introduce electron-withdrawing groups (e.g., carbonyls) to enhance ring stability.
  • Use protecting groups (e.g., Boc for amines) during functionalization steps .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Discrepancies often arise from:

  • Purity Variability : Impurities (e.g., diastereomers) skew bioactivity. Use orthogonal purity assays:
    • HPLC-MS : Quantify impurities >0.1% .
    • Chiral Chromatography : Confirm enantiomeric excess (>98%) .
  • Assay Conditions : Differences in cell lines, pH, or solvent (DMSO vs. saline) affect results. Standardize protocols using guidelines from Pharmacopeial Forum .
  • Data Normalization : Report activities relative to internal controls (e.g., IC₅₀ values with 95% confidence intervals) .

Basic: What analytical techniques are recommended for purity assessment?

Answer:

  • HPLC with UV/Vis Detection : Resolve impurities using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
  • Melting Point Analysis : Sharp melting ranges (e.g., 287.5–293.5°C) indicate high crystallinity .
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Q. Table 2: Key Analytical Parameters

TechniqueTarget Metrics
HPLCRetention time, peak symmetry
NMRIntegration ratios, multiplicity
Mass SpectrometryMolecular ion (m/z 244.27)

Advanced: How does the compound’s stereochemistry influence its biological interactions?

Answer:
The (S,R)-configuration affects:

  • Receptor Binding : Enantiomers may exhibit divergent affinities for targets (e.g., TLR2/4 in immunomodulation) .
  • Metabolic Stability : (R)-5-oxopyrrolidine enhances resistance to hepatic esterases compared to (S)-isomers .
  • Pharmacokinetics : Molecular dynamics simulations predict higher membrane permeability for the (S,R)-form due to optimized logP (~1.2) .

Basic: What storage conditions ensure long-term stability?

Answer:

  • Temperature : Store at 2–8°C in sealed, desiccated containers to prevent hydrolysis .
  • Light Sensitivity : Protect from UV exposure using amber glassware .
  • Solubility : Lyophilize for aqueous stability; reconstitute in DMSO for biological assays .

Advanced: What computational methods predict the compound’s reactivity in novel reactions?

Answer:

  • Density Functional Theory (DFT) : Models transition states for nucleophilic acyl substitutions at the pyrrolidone carbonyl .
  • Molecular Docking : Screens potential bioactivity against protein databases (e.g., PDB) using SMILES descriptors .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates .

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